molecular formula C24H21ClF4N8O2 B1678835 Razaxaban Hydrochloride CAS No. 405940-76-3

Razaxaban Hydrochloride

Cat. No. B1678835
M. Wt: 564.9 g/mol
InChI Key: CASCTHHMARGRLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Razaxaban Hydrochloride is C24H21ClF4N8O2 . The InChIKey is CASCTHHMARGRLB-UHFFFAOYSA-N . It is a small molecule drug .


Physical And Chemical Properties Analysis

Razaxaban Hydrochloride has a molecular weight of 564.92 . It is a white to beige powder that is soluble in DMSO up to 20 mg/mL .

Scientific Research Applications

Metabolic Pathways and Clearance

Razaxaban is a selective and potent inhibitor of coagulation factor Xa, notable for its oral bioavailability. It undergoes extensive metabolism, primarily through biliary excretion, in both rats and dogs. A significant metabolic pathway for razaxaban involves the reductive opening of its isoxazole ring, forming a benzamidine metabolite (M1). This process, catalyzed by NADH-dependent reductases in the liver, represents the primary metabolic clearance pathway for razaxaban (Zhang et al., 2008).

Antithrombotic Activity

Research on razaxaban has focused on its antithrombotic efficacy, particularly in combination with antiplatelet drugs like aspirin and clopidogrel. Studies in rabbit models of arterial thrombosis have demonstrated that low-dose razaxaban, when used in conjunction with sub-optimal doses of aspirin and/or clopidogrel, enhances antithrombotic effects without significantly increasing bleeding time. This suggests its potential for combined therapy in preventing occlusive arterial thrombosis (Wong et al., 2007).

Pharmacokinetic and Pharmacodynamic Characteristics

Razaxaban has been studied for its pharmacokinetic (PK) and pharmacodynamic (PD) characteristics in healthy volunteers. These studies help in understanding the drug's behavior in the human body, including its absorption, distribution, metabolism, and excretion, as well as its interactions with other drugs (Swaminathan et al., 2004).

Factor Xa Inhibition

The inhibition of Factor Xa, a crucial step in the coagulation cascade, is a significant aspect of razaxaban's therapeutic action. It represents a novel approach in anticoagulant therapy, with potential applications in both venous and arterial thrombosis. Studies have highlighted its role in this process and how it compares with other Factor Xa inhibitors (Alexander & Singh, 2005).

Design and Structure-Activity Relationship

The development of razaxaban involved extensive researchinto its molecular structure and activity relationship. This includes optimizing its pharmacokinetic profile and ensuring selectivity and efficacy as a Factor Xa inhibitor. Such studies are crucial for developing a drug with improved properties compared to its predecessors (Varnes et al., 2008).

Discovery and Optimization

Razaxaban's discovery entailed modifying pyrazole factor Xa inhibitors to enhance selectivity for factor Xa over other serine proteases. This process involved optimizing the P4 moiety and the P1 ligand, leading to an improved oral bioavailability and efficacy in antithrombotic models (Quan et al., 2005).

Impact on Thrombus Formation

Investigating the effect of razaxaban on thrombus formation under arterial blood flow conditions has been a key area of research. This includes assessing its efficacy in reducing thrombus and fibrin formation at various axial positions, providing insights into its antithrombotic potential (Pugh et al., 2011).

Pharmacokinetics and Bioavailability

Understanding razaxaban's molecular structure, lipophilicity, solubility, and absorption is vital for optimizing its therapeutic efficacy. Research in this area has led to insights into its oral bioavailability and potential for improved patient outcomes (Remko, 2009).

Future Directions

While Razaxaban Hydrochloride showed promise as a factor Xa inhibitor, its development was halted after Phase II studies . The future directions for this compound are not clear from the available resources.

properties

IUPAC Name

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCTHHMARGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF4N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193598
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razaxaban Hydrochloride

CAS RN

405940-76-3
Record name Razaxaban Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAZAXABAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SS Adam, JR McDuffie, TL Ortel, A Nagi… - … of Warfarin and …, 2012 - ncbi.nlm.nih.gov
Results 1 Newer anticoagulants Dabigatran [tiab] OR desirudin [tiab] OR edoxaban [tiab] OR rivaroxaban [tiab] OR apixaban [tiab] OR betrixaban [tiab] OR YM150 [tiab] OR razaxaban […
Number of citations: 2 www.ncbi.nlm.nih.gov
JR Prous - Drugs of the Future, 2005 - access.portico.org
As in previous issues, the goal of this section is to present a balanced picture of the current status of therapies for cardiovascular disorders in the clinical stage, summarizing in a few …
Number of citations: 2 access.portico.org
GJ Eckenrode - 2019 - search.proquest.com
Introduction: A key component of clinical practice is utilizing as much information as possible when caring for patients. This involves integrating information specific to each patient with …
Number of citations: 0 search.proquest.com
NC Durham, SS Adam, JR McDuffie, TL Ortel… - 2012 - hsrd.research.va.gov
Quality Enhancement Research Initiative’s (QUERI’s) Evidence-based Synthesis Program (ESP) was established to provide timely and accurate syntheses of targeted healthcare topics …
Number of citations: 11 www.hsrd.research.va.gov

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